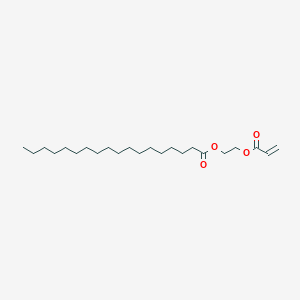

2-(Acryloyloxy)ethyl octadecanoate

Description

Properties

CAS No. |

149674-64-6 |

|---|---|

Molecular Formula |

C23H42O4 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-prop-2-enoyloxyethyl octadecanoate |

InChI |

InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)27-21-20-26-22(24)4-2/h4H,2-3,5-21H2,1H3 |

InChI Key |

ADKVTDKVSWFELD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acryloyloxy Ethyl Octadecanoate

Esterification Pathways for Long-Chain Acrylate (B77674) Monomers

The formation of the ester linkages in 2-(Acryloyloxy)ethyl octadecanoate can be achieved through several established esterification pathways. These methods are tailored to handle the specific reactivity of the precursors, namely a derivative of octadecanoic acid (stearic acid) and a derivative of acrylic acid.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com For the synthesis of this compound, this would typically involve the reaction of stearic acid (octadecanoic acid) with 2-hydroxyethyl acrylate (HEA). The reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.

A continuous process for producing 2-octyl acrylate by reacting acrylic acid with 2-octanol (B43104) utilizes a sulfonic acid catalyst and polymerization inhibitors. google.com The water formed during this esterification is removed as a heteroazeotropic mixture with the alcohol, which is then separated and recycled. google.com This principle can be applied to the synthesis of the target molecule. The reaction would be conducted in a reactor surmounted by a distillation column to facilitate water removal.

Table 1: Typical Conditions for Direct Esterification of Acrylates

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Carboxylic Acid (e.g., Acrylic Acid) & Alcohol (e.g., 2-Octanol) | google.com |

| Catalyst | Sulfonic acid | google.com |

| Inhibitors | Polymerization inhibitors are required | google.com |

| Water Removal | Azeotropic distillation with the alcohol reactant | google.com |

| Purification | Distillation and recycling of unreacted materials | google.com |

The modification of polymers containing 2-hydroxyethyl methacrylate (B99206) (a related monomer) through esterification with various acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) further illustrates the versatility of esterification reactions to form the required C-O bond. jocpr.com

Transesterification Processes

Transesterification is another key pathway where an ester is reacted with an alcohol to produce a different ester and a different alcohol. This method can be advantageous by using readily available esters as starting materials. For the synthesis of this compound, a potential route could involve the reaction of methyl or ethyl stearate (B1226849) with 2-hydroxyethyl acrylate, or alternatively, the reaction of methyl or ethyl acrylate with 2-hydroxyethyl stearate.

The production of 2-octyl acrylate can be achieved via transesterification of a light alcohol acrylate (like ethyl acrylate) with 2-octanol. google.com This process often employs titanate-based catalysts, such as ethyl titanate or 2-octyl titanate, and is performed at temperatures between 90°C and 130°C. google.com The reaction is carried out in a reactor equipped with a distillation column to remove the light alcohol (e.g., ethanol) formed as a byproduct, thereby shifting the equilibrium towards the product. google.com

A similar strategy is used for producing (meth)acryloyloxyethyltrimethylammonium chloride, where a (meth)acrylate is reacted with 2-chloroethanol. google.com The process involves heating the reactants with a catalyst and a polymerization inhibitor, while continuously removing the small molecule alcohol byproduct via distillation. google.com

Table 2: Comparative Data for Transesterification Processes

| Product | Reactants | Catalyst | Temperature | Key Feature | Source |

|---|---|---|---|---|---|

| 2-Octyl Acrylate | Ethyl Acrylate & 2-Octanol | Ethyl Titanate or 2-Octyl Titanate | 90-130°C | Continuous removal of ethanol (B145695) byproduct | google.com |

Enzymatic Synthesis Approaches Utilizing Lipases for Acrylate Esterification

Enzymatic synthesis using lipases has emerged as a green and highly selective alternative to conventional chemical catalysis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high specificity, which reduces the formation of byproducts.

The synthesis of various esters using immobilized lipases is well-documented. For instance, octyl formate (B1220265) has been synthesized with a conversion of 96.51% using immobilized Novozym 435 (Candida antarctica lipase (B570770) B). nih.gov The reaction involved formic acid and octanol (B41247) at 40°C. nih.gov Similarly, high yields (>95%) of oleyl oleate, a wax ester, were achieved from oleic acid and oleyl alcohol using Novozym 435 at 40-50°C. researchgate.net The hydrophobicity of the solvent is a critical parameter, with nonpolar solvents generally providing better results. researchgate.net

A chemo-enzymatic approach has been used to synthesize ferulate conjugates by using an immobilized lipase (Lipolase 100T) for the transesterification of vinyl ferulate to an arabinofuranoside, achieving yields up to 86%. arxiv.org Furthermore, octacosanol (B124162) lipoate was synthesized with a conversion rate of 98.1% in just 2 hours, reacting lipoic acid and octacosanol using Candida sp. 99-125 lipase as the catalyst. nih.gov These examples demonstrate the high efficiency and mild conditions characteristic of lipase-catalyzed ester synthesis, a methodology directly applicable to producing this compound from stearic acid and 2-hydroxyethyl acrylate.

Table 3: Research Findings on Lipase-Catalyzed Ester Synthesis

| Product | Lipase Used | Substrates | Temp. | Yield/Conversion | Source |

|---|---|---|---|---|---|

| Octyl Formate | Novozym 435 | Formic Acid, Octanol | 40°C | 96.51% Conversion | nih.gov |

| Oleyl Oleate | Novozym 435 | Oleic Acid, Oleyl Alcohol | 40-50°C | >95% Yield | researchgate.net |

| Octacosanol Lipoate | Candida sp. 99-125 | Lipoic Acid, Octacosanol | 50°C | 98.1% Conversion | nih.gov |

Functionalization and Derivatization Strategies for Octadecanoate Precursors

Instead of building the molecule through esterification as the final step, an alternative approach involves preparing a functionalized octadecanoate precursor which is then modified to introduce the acrylate group.

Introduction of Acryloyl Functionality to Octadecanoic Acid Derivatives

This strategy involves first synthesizing an intermediate like 2-hydroxyethyl octadecanoate, which is then esterified with acrylic acid or one of its derivatives (e.g., acryloyl chloride) to yield the final product. The initial synthesis of 2-hydroxyethyl octadecanoate can be achieved via the direct esterification of octadecanoic acid with ethylene (B1197577) glycol.

The subsequent introduction of the acryloyl group is a standard esterification. The reaction of an alcohol with an acid chloride is a common method for forming esters and is often preferred when one of the parent acids or alcohols is sensitive to the conditions of direct acid-catalyzed esterification. This approach is analogous to the modification of 2-hydroxyethyl methacrylate polymers, where the hydroxyl group is esterified without altering the existing ester or vinyl groups in the molecule. jocpr.com A chemo-enzymatic pathway has also been demonstrated for producing methacrylate monomers from bio-based lactones, highlighting the use of enzymes for the selective acylation of hydroxyl groups. researchgate.net

Chemo- and Regioselective Functionalization of Unsaturated Fatty Acid Chains

When starting from an unsaturated C18 fatty acid like oleic acid, chemo- and regioselective functionalization becomes crucial. The goal is to introduce a functional group, such as a hydroxyl group, at a specific position on the fatty acid chain that can then be acrylated, without affecting the carboxylic acid moiety.

For example, the double bond in oleic acid could be epoxidized and subsequently opened with a nucleophile to introduce a hydroxyl group. The challenge lies in controlling the regioselectivity of the ring-opening and the chemoselectivity of the subsequent acrylation, ensuring the reaction occurs at the newly introduced hydroxyl group rather than the terminal carboxylic acid.

Research into the chemo- and regioselective functionalization of complex molecules provides a framework for such strategies. For instance, copper-catalyzed cross-coupling reactions have been developed for the selective functionalization of polyols. nih.gov Similarly, highly chemo- and regioselective organocatalytic methods have been achieved for synthesizing complex aromatic compounds, demonstrating precise control over which functional groups react. rsc.org Enzymatic approaches also offer exceptional selectivity; for example, enzymatic transesterification has been used for the regioselective functionalization of ferulate derivatives to a primary hydroxyl group. arxiv.org These advanced catalytic methods could potentially be adapted to selectively functionalize the alkyl chain of octadecanoic acid or its unsaturated precursors to create novel pathways to acrylic monomers.

Purity Assessment Methodologies for Monomer Feedstocks Prior to Polymerization

The synthesis of this compound requires high-purity monomer feedstocks to ensure the desired properties of the final product and to control the polymerization process. The primary reactants, an acrylate source and a long-chain fatty acid, must be rigorously analyzed for purity and the presence of potential inhibitors or by-products. The principal monomer feedstocks are typically an acrylic ester with a hydroxyl group, such as 2-hydroxyethyl acrylate, and octadecanoic acid (stearic acid). The purity of these precursors is paramount for achieving high molecular weight polymers and preventing undesirable side reactions.

Purity Assessment of Acrylic Acid

Acrylic acid is a fundamental precursor, often used in the synthesis of functionalized acrylates like 2-hydroxyethyl acrylate (HEA). wikipedia.orgpsu.edu Its purity is critical to prevent premature polymerization and ensure the correct stoichiometry. Several methods are employed to verify its quality.

High-performance liquid chromatography (HPLC) is a preferred technique for quantifying acrylic acid. waters.com A reverse-phase HPLC method can effectively separate acrylic acid from related compounds such as methacrylic acid and propanoic acid. osha.gov This method is highly sensitive, allowing for the detection of acrylic acid even in the presence of high concentrations of its saturated precursor, propanoic acid. osha.gov

Gas chromatography (GC) is another powerful tool, particularly for identifying and quantifying trace impurities that could affect the reaction. It can be used to detect volatile organic compounds such as furfural (B47365) and benzaldehyde (B42025), which may be present in acrylic acid at parts-per-million (ppm) levels. google.com Common impurities often found in technical-grade acrylic acid include water, acetic acid, and propionic acid. google.com Additionally, polymerization inhibitors like hydroquinone (B1673460) monomethyl ether (MeHQ), which are added for stabilization, must be monitored. petrochemistry.eu

Table 1: Analytical Methods for Acrylic Acid Purity Assessment

| Analytical Technique | Purpose | Key Findings / Parameters | Citation |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of acrylic acid and separation from polar and non-polar impurities. | The limit of detection (LOD) and limit of quantification (LOQ) for acrylic acid can be as low as 1.7 µg/mL and 2.8 µg/mL, respectively. | waters.com |

| Gas Chromatography (GC) | Detection and quantification of trace impurities. | Capable of analyzing impurities like furfural and benzaldehyde at levels below several mass ppm. | google.com |

Purity Assessment of 2-Hydroxyethyl Acrylate (HEA)

2-Hydroxyethyl acrylate is a key bifunctional monomer, providing both a polymerizable acrylate group and a hydroxyl group for subsequent esterification with stearic acid. wikipedia.org The purity of HEA is crucial as impurities can interfere with both the esterification and the final polymerization steps.

Chromatographic techniques are central to assessing HEA purity. Thin-layer chromatography (TLC) is a valuable method for the qualitative analysis of HEA and can also be used for small-scale purification. nih.gov It is effective in identifying contaminants present in commercial samples and detecting inhibitors. nih.gov For more detailed quantitative analysis and characterization, high-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are employed to determine purity and molecular weight distribution, respectively. royalsocietypublishing.org

Like other acrylates, commercial HEA is stabilized with inhibitors such as hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage and transport. psu.edu The concentration of these inhibitors must be monitored, as they can affect the initiation of the desired polymerization reaction.

Table 2: Analytical Methods for 2-Hydroxyethyl Acrylate (HEA) Purity Assessment

| Analytical Technique | Purpose | Key Findings / Parameters | Citation |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative analysis, detection of contaminants and inhibitors. | Recommended systems include silica (B1680970) gel with mobile phases like n-hexane-diethyl ether. Can detect inhibitors via a drop-test with diazotised sulphanilic acid. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | Used to confirm the structural characteristics and purity of HEA derivatives. | royalsocietypublishing.org |

Purity Assessment of Stearic Acid (Octadecanoic Acid)

Stearic acid provides the long alkyl chain necessary for the final properties of this compound. Its purity, particularly the absence of other fatty acids and mineral acids, is essential for a clean and efficient esterification reaction. The United States Pharmacopeia (USP) provides comprehensive monographs for stearic acid analysis. usp.orguspnf.com

Gas chromatography (GC) is the standard method for determining the fatty acid composition. usp.orgdrugfuture.com The analysis is typically performed after converting the fatty acids into their more volatile methyl esters. This allows for the precise quantification of stearic acid and common fatty acid impurities, such as palmitic acid. USP standards specify acceptable percentages for stearic acid and the sum of stearic and palmitic acids. usp.org

Differential Scanning Calorimetry (DSC) offers an alternative method for purity determination by analyzing the melting characteristics of the sample. The melting heat flow pattern is compared against a standard to calculate purity. google.com Other fundamental tests include determining the freezing point, which is a key physical characteristic for identification, and tests for acidity. usp.org An acidity test by titration measures the amount of free acid, while a specific test for mineral acidity ensures no strong acid contaminants are present. usp.org

Table 3: Analytical Methods for Stearic Acid Purity Assessment

| Analytical Technique | Purpose | Key Findings / Parameters | Citation |

|---|---|---|---|

| Gas Chromatography (GC) | Determination of fatty acid composition. | The sample is derivatized to methyl esters. USP standards require specific percentages, e.g., for "stearic acid 95," NLT 90.0% stearic acid, and the sum of stearic and palmitic acid must be NLT 96.0%. | usp.org |

| Differential Scanning Calorimetry (DSC) | Purity determination via thermal analysis. | Compares the melting heat flow spectrum of the sample to a standard curve. The melting peak for stearic acid occurs between 68-85°C. | google.com |

| Titration | Measurement of Acid Value. | The sample is dissolved in a neutralized solvent and titrated with potassium or sodium hydroxide. | uspnf.comdrugfuture.com |

| Freezing Point Determination | Identification and physical characterization. | A key specification in pharmacopeial monographs for identity confirmation. | usp.org |

Polymerization Kinetics and Mechanisms of 2 Acryloyloxy Ethyl Octadecanoate

Homopolymerization of 2-(Acryloyloxy)ethyl octadecanoate

Homopolymerization refers to the process where a single type of monomer, in this case, this compound, bonds together to form a polymer. The resulting polymer, poly[this compound], would consist of repeating units of the parent monomer.

Free Radical Polymerization Studies

Free radical polymerization is a common method for producing polymers from vinyl monomers. The process is initiated by free radicals, which can be generated through thermal decomposition or photochemical cleavage of an initiator molecule. This method is widely used for polymerizing acrylate (B77674) monomers. However, specific studies detailing the free radical homopolymerization of this compound could not be located. Research on analogous long-chain acrylates suggests that polymerization is feasible, but direct kinetic data for the target compound is absent from the reviewed literature. acs.org

Evaluation of Initiation Systems (e.g., Photoinitiators, Redox Initiators)

The choice of initiation system is critical in free radical polymerization as it affects the reaction rate and polymer properties.

Photoinitiators : These compounds generate initiating radicals upon exposure to ultraviolet (UV) or visible light. They are classified as Type I (unimolecular cleavage) or Type II (bimolecular hydrogen abstraction). Common photoinitiators for acrylates include acetophenones and phosphine (B1218219) oxides. mdpi.com A literature search did not yield specific studies evaluating different photoinitiator systems for the homopolymerization of this compound.

Redox Initiators : Redox initiation systems generate radicals through an oxidation-reduction reaction between two components, allowing for polymerization at lower temperatures than thermal initiation. google.com Typical redox pairs for acrylate polymerization include persulfates with reducing agents like amines or sulfites. vt.edunih.gov Despite the prevalence of this method, specific research evaluating redox initiator efficiency and performance for the homopolymerization of this compound was not found.

Kinetic Studies of Polymerization Rate and Monomer Conversion

Kinetic studies are essential for understanding the rate of polymerization, the rate of monomer consumption, and how these factors are influenced by variables such as initiator concentration, monomer concentration, and temperature. Such studies typically involve monitoring the monomer conversion over time. While kinetic models and experimental data are available for a wide range of acrylates, a specific kinetic investigation into the rate and conversion for the homopolymerization of this compound is not present in the surveyed literature.

Controlled/Living Polymerization Techniques for Poly[this compound]

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and polydispersity. These methods are distinguished by the presence of a dynamic equilibrium between active propagating chains and dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile form of reversible deactivation radical polymerization that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. cmu.edu The control is achieved by using a thiocarbonylthio compound as a chain transfer agent (CTA). The selection of the appropriate RAFT agent is crucial and depends on the monomer being polymerized. cmu.edu While RAFT has been successfully applied to a wide variety of acrylate monomers, including long-chain fatty acrylates, specific reports detailing the RAFT homopolymerization of this compound, including kinetic data or characterization of the resulting polymer, could not be identified in the literature. acs.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. mdpi.com This method has been extensively used for the controlled polymerization of various acrylates, yielding well-defined polymers. Studies have demonstrated the successful ATRP of stearyl acrylate and lauryl acrylate. researchgate.netacs.org However, a dedicated study on the ATRP of this compound, providing details on suitable catalyst/ligand systems, kinetic parameters, or the properties of the resulting poly[this compound], was not found during the literature review.

Anionic Polymerization Methodologies for Long-Chain Acrylates

The controlled polymerization of acrylates, including long-chain variants like this compound, via anionic methods is inherently challenging. cmu.edu The primary difficulty stems from side reactions involving the ester group of the monomer and the highly reactive carbanionic propagating chain end. researchgate.net These undesirable reactions, such as backbiting (intramolecular cyclization) and termination reactions with the carbonyl group, can lead to chain death, branching, and a broad molecular weight distribution in the final polymer. researchgate.netlibretexts.org

To achieve a "living" anionic polymerization, where termination and chain transfer reactions are minimized, stringent reaction conditions are typically required. libretexts.orgrsc.org A crucial parameter is temperature; polymerizations are often conducted at cryogenic temperatures, such as -78 °C, to suppress the side reactions. researchgate.net However, maintaining such low temperatures on an industrial scale presents significant economic and environmental challenges. researchgate.net

Several strategies have been developed to overcome these limitations and gain better control over the anionic polymerization of alkyl acrylates:

Use of Ligands and Additives: The addition of specific ligands or additives can stabilize the propagating anionic center. Lithium chloride (LiCl) has been shown to break up aggregates of growing chain ends and form more defined, less reactive species, leading to polymers with narrower molecular weight distributions. cmu.edu Similarly, bulky Lewis acids like alkylaluminum bisphenoxides can coordinate to the carbonyl group of the monomer and the propagating chain end, moderating reactivity and enabling polymerization at higher temperatures. nii.ac.jprsc.org Bidentate alkoxides have also been explored as ligands to control the polymerization of butyl acrylate, with varying degrees of success depending on their structure. cmu.edu

Initiator Selection: The choice of initiator is critical. Sterically hindered initiators are often preferred to minimize side reactions at the outset of the polymerization. cmu.edu

Group Transfer Polymerization (GTP): As an alternative, Group Transfer Polymerization (GTP) offers a method for the controlled polymerization of acrylates at or above room temperature. cmu.edu GTP is, in principle, a repeated Michael reaction initiated by a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a catalyst. Electrophilic catalysts generally yield better results for acrylic esters compared to the nucleophilic catalysts used for methacrylates. cmu.edu

The living anionic polymerization of acrylates with primary and secondary carbon atoms linked to the ester group, such as in this compound, remains a complex field. researchgate.net The tendency for side reactions generally increases as the length of the alkyl group in the acrylate decreases. cmu.edu While direct studies on the anionic polymerization of this compound are not widely published, the principles established for other long-chain acrylates like stearyl acrylate and butyl acrylate provide a foundational understanding of the expected challenges and potential solutions. cmu.educmu.edu

Copolymerization Strategies Involving this compound

Copolymerization significantly broadens the applications of this compound by allowing the creation of materials with tailored properties. By combining its hydrophobic, crystalline side-chain with other monomers, a wide spectrum of functional polymers can be achieved.

Radical Copolymerization with Diverse Comonomers

Radical polymerization is a robust and widely used method for copolymerizing this compound with a variety of comonomers.

Hydrophilic Monomers (e.g., acrylamide (B121943), N-isopropylacrylamide)

The copolymerization of this compound with hydrophilic monomers produces amphiphilic copolymers. These polymers can self-assemble in aqueous solutions or act as stabilizers and property modifiers in emulsions. For instance, copolymers with acrylamide are of interest. A patented method describes the copolymerization of [2-(acryloyloxy)ethyl]trimethylammonium chloride (a structurally related cationic acrylate) with acrylamide in molar ratios ranging from 5:95 to 25:75 to produce cationic copolymers for various applications. google.com This is often achieved through aqueous solution polymerization using redox or photoinitiators. google.com The resulting copolymers combine the hydrophilicity of the acrylamide units with the properties imparted by the acrylate comonomer.

Hydrophobic Monomers (e.g., styrene (B11656), other alkyl acrylates/methacrylates)

Copolymerization with other hydrophobic monomers allows for the fine-tuning of thermal and mechanical properties. Stearyl acrylate (SA), which is structurally very similar to the octadecanoyl portion of this compound, has been extensively copolymerized with monomers like styrene, methyl methacrylate (B99206) (MMA), and butyl acrylate (BA). cmu.eduresearchgate.net In emulsion polymerization systems, incorporating stearyl acrylate with styrene or butyl acrylate has been shown to influence particle size and molecular weight. cmu.edu For example, increasing the stearyl acrylate content from 10% to 40% in a styrene copolymerization reduced the particle size from 766 nm to 494 nm while increasing the molecular weight from 110,000 to 397,000 g/mol . cmu.edu This effect is attributed to the formation of more hydrophobic oligomers that favor homogeneous nucleation, leading to a higher number of smaller particles. cmu.edu

The below table summarizes the effect of stearyl acrylate content on the properties of styrene/stearyl acrylate copolymers produced by emulsion polymerization.

| Experiment | Styrene (wt%) | Stearyl Acrylate (wt%) | Particle Size (nm) | Molecular Weight ( g/mol ) |

| 1 | 90 | 10 | 766 | 110,000 |

| 2 | 80 | 20 | 632 | 195,000 |

| 3 | 70 | 30 | 545 | 280,000 |

| 4 | 60 | 40 | 494 | 397,000 |

Data sourced from cmu.edu

Integration with Other Bio-Based Monomers

The integration of this compound with other monomers derived from renewable resources is a key strategy in developing sustainable polymers. The long octadecanoate chain is itself often derived from natural fats and oils, such as stearic acid. Copolymerizing it with other bio-based monomers, such as those derived from lactic acid, succinic acid, or other fatty acids, can lead to polymers with a high content of renewable carbon and tailored biodegradability and performance characteristics. Research in this area leverages the principles of green chemistry to create functional materials from sustainable feedstocks.

Controlled Copolymerization to Achieve Defined Polymer Architectures (e.g., block, graft copolymers)

To synthesize polymers with precise, well-defined architectures such as block or graft copolymers, controlled radical polymerization (CRP) techniques are employed. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer control over molecular weight, polydispersity, and chain structure.

For example, ATRP has been successfully used to synthesize triblock copolymers of poly(octadecyl acrylate-b-styrene-b-octadecyl acrylate). ijeas.org This technique allows for the sequential addition of monomer blocks, creating a defined structure where the hydrophobic, crystalline poly(octadecyl acrylate) end-blocks flank a central polystyrene block. Such architectures are valuable for creating thermoplastic elastomers or phase-separating materials.

Similarly, RAFT polymerization has been used to create novel temperature and pH-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. rsc.org A key finding in this system was that the reactivity ratios were close to one, meaning the copolymer composition was nearly identical to the comonomer feed composition, regardless of conversion. rsc.org This allows for the synthesis of highly homogeneous copolymer chains. rsc.org Applying such controlled techniques to this compound would enable the creation of advanced materials, such as amphiphilic block copolymers for drug delivery or graft copolymers for use as viscosity index improvers or pour point depressants in lubricants.

The table below presents findings from the synthesis of high molecular weight poly(stearyl acrylate) (PSA) using the ATRP method, which demonstrates the feasibility of controlled polymerization for long-chain acrylates.

| Polymer | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Latent Heat of Fusion (J/g) |

| PSA-1 | 4 | 58,000 | 85,000 | 1.46 | 88.9 |

| PSA-2 | 8 | 151,000 | 185,000 | 1.22 | 98.5 |

| PSA-3 | 12 | 265,000 | 311,000 | 1.17 | 102.1 |

| PSA-4 | 24 | 439,000 | 525,000 | 1.20 | 107.7 |

Data sourced from ijeas.org

Reactivity Ratios and Compositional Drift Investigations in Copolymerization Systems

Reactivity ratios (r) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. The ratio is defined as r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 (M₁) to a chain ending in M₁•, and k₁₂ is the rate constant for the addition of monomer 2 (M₂) to a chain ending in M₁•.

Table 1: Reactivity Ratios for Copolymerization of Bulky Acrylates with Comonomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Source |

| Styrene | 2-Ethylhexyl Acrylate (EHA) | 0.926 | 0.238 | Conventional Radical | frontiersin.org |

| Acrylamide (AM) | 2-Ethylhexyl Acrylate (EHA) | 0.913 | 0.477 | Free Radical | bas.bg |

This data illustrates that the reactivity of a bulky acrylate like EHA is often lower than that of its comonomer (as r₂ < 1), indicating a tendency for the comonomer to be incorporated into the polymer chain.

This disparity in monomer reactivities leads to a phenomenon known as compositional drift . tue.nl During a batch copolymerization, if one monomer is consumed more rapidly than the other, the composition of the monomer feed changes over time. tue.nl Consequently, the composition of the polymer chains formed at the beginning of the reaction will differ from those formed towards the end, resulting in a heterogeneous copolymer product. tue.nl For example, in the Styrene-EHA system, the higher reactivity ratio of styrene (r₁ = 0.926) compared to EHA (r₂ = 0.238) suggests that styrene would be consumed preferentially, leading to a drift in the copolymer composition as the reaction progresses. frontiersin.org

To achieve copolymers with a uniform, homogeneous composition, compositional drift must be minimized. This can be accomplished through techniques such as controlled/living radical polymerization (e.g., RAFT), which can promote more uniform chain growth, or by employing a semi-batch reactor setup where the more reactive monomer is fed continuously throughout the reaction to maintain a constant monomer feed ratio. tue.nlrsc.orgrsc.org

Polymerization in Varied Media and Conditions (e.g., Bulk, Solution, Emulsion, Suspension, Aqueous Systems)

The choice of polymerization medium is heavily influenced by the solubility of the monomer and the desired polymer properties. The long C18 octadecanoate chain makes this compound a highly hydrophobic, lipophilic monomer.

Solution Polymerization Solution polymerization is a suitable method for monomers like this compound. In this technique, the monomer and initiator are dissolved in a non-reactive solvent that can solubilize the resulting polymer. Research on analogous monomers, such as the synthesis of a stearyl acrylate-co-behenyl acrylate copolymer, has been successfully performed via solution radical polymerization using toluene (B28343) as the solvent. researchgate.net This method allows for good heat control and viscosity management during the reaction.

Emulsion and Aqueous System Polymerization Polymerization in aqueous media, such as conventional emulsion polymerization, presents significant challenges for highly hydrophobic monomers like stearyl acrylate (SA) and, by extension, this compound. cmu.edu The extremely low water solubility of the monomer hinders its diffusion from monomer droplets through the aqueous phase to the growing polymer particles, which is the primary mechanism of particle growth in emulsion polymerization. cmu.edu

However, researchers have developed strategies to overcome this limitation:

Phase Transfer Agents: One effective approach involves the use of cyclodextrin (B1172386) as a phase transfer agent. Cyclodextrin can form a water-soluble complex with the hydrophobic monomer, effectively transporting it through the aqueous phase to the polymerization sites. cmu.eduresearchgate.net Studies have shown that the addition of just 5 wt.-% of cyclodextrin can facilitate the polymerization of nearly 100% of the stearyl acrylate monomer in an emulsion system. researchgate.net

Co-solvents: Another method is to increase the solubility of the hydrophobic monomer by adding a water-soluble organic solvent to the aqueous phase. It has been reported that monomers like stearyl methacrylate can be readily polymerized in stable emulsions when the aqueous medium contains 20-30% of a solvent such as methanol (B129727) or acetone. archive.org

Non-Aqueous Emulsion Polymerization An alternative is non-aqueous emulsion polymerization. For example, the RAFT polymerization of N-(2-acryloyloxy)ethyl pyrrolidone has been conducted in a non-polar solvent (n-dodecane) using a poly(stearyl methacrylate) (PSMA) macromonomer as a stabilizer. rsc.org This demonstrates the utility of stearyl-containing polymers in stabilizing polymerizations in non-polar media.

Bulk and Suspension Polymerization

Bulk Polymerization: This method involves polymerizing the monomer in its pure form without any solvent. While efficient, it is often difficult to control for high-molecular-weight acrylates due to challenges in heat dissipation and the potential for autoacceleration (the Trommsdorff–Norrish effect), which can lead to runaway reactions. No specific literature was found detailing the bulk polymerization of this compound.

Suspension Polymerization: In this process, the water-insoluble monomer is dispersed as fine droplets in an aqueous medium with the aid of a stabilizer. Polymerization occurs within these individual droplets. This method is generally suitable for hydrophobic monomers, but specific studies employing suspension polymerization for this compound or stearyl acrylate were not identified in the searched literature.

Polymer Structure, Morphology, and Assembly of Poly 2 Acryloyloxy Ethyl Octadecanoate

Microstructure and Stereoregularity of Polymers

The microstructure of poly[2-(acryloyloxy)ethyl octadecanoate] (PAEO) is fundamentally defined by the arrangement of its monomer units along the polymer chain. The stereoregularity, or tacticity, of the polymer backbone significantly influences its physical and thermal properties. While specific quantitative data on the tacticity of PAEO is not extensively detailed in the available literature, the general principles of acrylate (B77674) polymerization suggest that its stereochemistry can be controlled to some extent during synthesis.

Supramolecular Assembly and Self-Organization of Long-Chain Acrylate Polymers

The defining feature of poly[this compound] and similar long-chain acrylate polymers is their ability to self-organize into ordered supramolecular structures. This behavior is driven by the micro-phase separation between the polar polymer backbone and the nonpolar, long alkyl side chains. The octadecanoyl side chains can crystallize into lamellar structures, leading to a highly ordered, comb-like polymer morphology.

This self-organization is a key factor in the thermomechanical properties of these materials. The crystalline side-chain domains act as physical crosslinks at temperatures below their melting point, imparting solid-like properties to the material. Upon heating above the side-chain melting temperature, these physical crosslinks are disrupted, and the polymer exhibits liquid-like behavior. This reversible thermal transition is a hallmark of side-chain crystalline polymers.

Micellization Behavior in Selective Solvents

In selective solvents, which are good solvents for one part of the polymer (e.g., the backbone) and poor solvents for another (e.g., the side chains), poly[this compound] can form micelles. This process is driven by the solvophobic interactions of the long alkyl side chains.

For instance, in a solvent that favorably interacts with the acrylate backbone, the polymer chains will aggregate to shield the insoluble octadecanoyl side chains from the solvent, forming a core-shell structure. The core of the micelle would consist of the aggregated, crystalline side chains, while the corona would be formed by the solvated, flexible polymer backbones. The critical micelle concentration (CMC) and the size and shape of the resulting micelles are dependent on factors such as the polymer's molecular weight, the specific solvent used, and the temperature.

Formation of Nanostructures (e.g., Nanoparticles, Nanofibers)

The self-assembly properties of poly[this compound] can be harnessed to create various nanostructures.

Nanoparticles: PAEO nanoparticles can be prepared using techniques such as nanoprecipitation or emulsion polymerization. In nanoprecipitation, a solution of the polymer in a good solvent is rapidly mixed with a non-solvent, causing the polymer to precipitate into nanoparticles. The size and morphology of these particles can be controlled by adjusting parameters like the initial polymer concentration and the mixing rate. These nanoparticles often exhibit a core-shell structure, with the crystalline side chains forming the core.

Nanofibers: Electrospinning is a common technique used to produce nanofibers from polymer solutions. A solution of PAEO can be electrospun to form continuous nanofibers. The alignment of the polymer chains and the crystallization of the side chains within the nanofibers can be influenced by the electrospinning parameters, such as the applied voltage and the solution flow rate. These nanofibers can have applications in areas such as filtration, tissue engineering, and sensor technology due to their high surface area-to-volume ratio.

Crosslinking Mechanisms and Network Formation in Poly[this compound] Systems

Crosslinking, the process of forming connections between polymer chains, is crucial for enhancing the mechanical properties and solvent resistance of poly[this compound]. Both covalent and physical crosslinking strategies can be employed.

Covalent Crosslinking Approaches

Covalent crosslinks introduce permanent chemical bonds between the polymer chains, leading to the formation of a robust and stable network. This can be achieved by incorporating a difunctional or multifunctional monomer during the polymerization of this compound. For example, a diacrylate monomer can be included in the polymerization mixture. This crosslinker will be randomly incorporated into the growing polymer chains, and its two acrylate groups can react with different chains, thus creating a covalent link.

The density of these crosslinks, which is controlled by the concentration of the crosslinking agent, will determine the final properties of the network, such as its swelling behavior and mechanical strength.

Physical Crosslinking and Gelation Phenomena

Physical crosslinks are non-covalent, reversible associations between polymer chains. In the case of poly[this compound], the primary mechanism for physical crosslinking is the crystallization of the long octadecanoyl side chains.

Below the melting temperature of these side chains, they pack into ordered lamellar structures, creating crystalline domains that act as physical junctions, effectively holding the polymer chains together and forming a thermoreversible gel or a solid-like material. The strength and stability of this physical network are dependent on the degree of crystallinity of the side chains. When the temperature is raised above the melting point of the side-chain crystals, these physical crosslinks are disrupted, and the material flows like a viscous liquid. This reversible gel-sol transition is a key characteristic of these materials and is exploited in applications such as shape-memory polymers and temperature-sensitive adhesives.

Advanced Materials Applications of Poly 2 Acryloyloxy Ethyl Octadecanoate and Its Copolymers

Applications in Coatings and Adhesives Formulations

The incorporation of long, hydrophobic alkyl chains, such as octadecyl groups, into a polymer backbone significantly influences its properties, making it suitable for various coating and adhesive applications. These polymers are valued for imparting hydrophobicity, flexibility, and improved adhesion to non-polar surfaces.

Copolymers containing stearyl acrylate (B77674) (SA) or octadecyl acrylate (ODA) are utilized to modify surface properties and enhance adhesion. The long C18 chain provides a non-polar character to the polymer, which improves its affinity for hydrophobic substrates. This is particularly useful in formulations for protective and decorative coatings. researchgate.net

Research has shown that acrylate copolymers with long-chain alkyl groups are critical for applications such as waterproofing agents and dispersants. scirp.org For instance, modifying waterborne polyurethane with octadecyl acrylate can yield a material with a long-chain hydrophobic alkyl structure, significantly enhancing its water-repellent properties. sfdchem.com The water repellency can be controlled by adjusting the content of the octadecyl acrylate in the copolymer. sfdchem.com In one study, increasing the octadecyl acrylate content in a waterborne polyurethane formulation effectively reduced the water absorption of the resulting film to as low as 4.25% and significantly increased the water contact angle on coated fabrics. sfdchem.com

Copolymers of stearyl acrylate can be prepared with a variety of other monomers, including (meth)acrylic acid and its esters, vinyl acetate, and styrene (B11656), allowing for the fine-tuning of properties for specific applications like release paper coatings and slip-coatings. basf.comjamorin.comimcd.de

The incorporation of the long C18 chain can impart desirable properties to the cured film, such as hydrophobicity, chemical resistance, flexibility, and low shrinkage. sfdchem.combasf.com In the design of smart materials, photoinitiators are used to trigger the free radical bulk polymerization of hydrophobic monomers like stearyl methacrylate (B99206) (a related C18 monomer) with hydrophilic monomers to form functional hydrogels. acs.org This principle of photopolymerization is central to the formation of films and coatings with tailored properties.

Polymeric Viscosity Modifiers and Rheology Control Agents in Lubricants

Polymers containing long alkyl side chains are widely used as additives in lubricating oils to improve their viscosity-temperature characteristics. These are known as viscosity index (VI) improvers and pour-point depressants (PPDs).

Copolymers based on octadecyl acrylate have been shown to be effective as PPDs for waxy crude oils. bohrium.comresearchgate.netaimspress.com The long alkyl chains of the polymer interact with the wax crystals that form in the oil at low temperatures, modifying their size and shape. This interaction prevents the formation of a large, interlocking wax crystal network, thereby lowering the temperature at which the oil ceases to flow (the pour point). sfdchem.com

In one study, a copolymer of octadecyl acrylate and vinyl neodecanoate (PODA-co-VND) was synthesized and tested as a PPD. The polymer with a 1:1 molar ratio of the monomers was most effective, achieving a pour point reduction of 12°C. acs.org When this polymer was incorporated with oleic acid-modified graphene oxide to form a nanohybrid, the pour point was reduced by more than 30°C, and the viscosity was reduced by approximately 86%. acs.org

The effectiveness of these polymers is attributed to the co-crystallization of their long alkyl side chains with the n-alkanes present in the oil. This disrupts the normal wax crystallization process. The table below summarizes the performance of PODA-co-VND and its nanohybrid as a pour point depressant.

| Additive | Monomer Molar Ratio (ODA:VND) | Additive Concentration | Pour Point Reduction (°C) | Viscosity Reduction (%) |

| PODA-co-VND | 1:1 | - | 12 | - |

| PODA-co-VND/OL-GO Hybrid | 1:1 | 0.5% | >30 | ~86 |

Table based on data from a 2021 study on waxy oil pour point depressants. acs.org

Development of Hydrogels and Superabsorbent Materials

The combination of a hydrophobic long-chain alkyl acrylate with a hydrophilic monomer allows for the creation of amphiphilic copolymers that can form hydrogels with unique, "smart" properties.

While direct studies on dye and heavy metal removal using Poly[2-(acryloyloxy)ethyl octadecanoate] hydrogels are scarce, the fundamental principle of using functionalized polymers for adsorption is well-established. For instance, a related polymer, poly[2-(acryloyloxy)ethyl] trimethylammonium chloride, which has a charged functional group, has been studied for the removal of heavy metal ions like Cr(VI) and Cr(III) from water. This demonstrates the potential of acrylate-based polymers in separation processes. The specific functionality of the polymer chain is key to its adsorption capabilities.

The most significant application of copolymers of stearyl acrylate in the hydrogel field is the development of temperature-responsive, shape-memory materials. researchgate.netnih.gov This behavior is driven by the crystallization and melting of the long C18 stearyl side chains within the hydrogel network. researchgate.netnih.gov

At temperatures below the melting point of the stearyl side chains, these chains organize into crystalline domains, making the hydrogel hard and opaque. researchgate.netnih.gov When the temperature is raised above the melting point, these crystalline domains melt, and the hydrogel becomes soft, flexible, and translucent. researchgate.netnih.gov This transition is reversible and forms the basis of the shape-memory effect. A deformed object at a high temperature can be cooled to fix its temporary shape. Upon reheating, it will recover its original shape.

A study on poly(stearyl acrylate-co-acrylamide) hydrogels demonstrated this hard-to-soft transition and shape-memory function. researchgate.net Similarly, hydrogels made from stearyl acrylate (SA) and methoxy (B1213986) poly(ethylene glycol) acrylate (MPGA) exhibit a crystalline-to-amorphous transition at around 40°C. nih.govbohrium.com The transition temperature can be tuned by altering the ratio of the hydrophobic (SA) and hydrophilic (MPGA) monomers. nih.gov

The table below shows the effect of the mole fraction of stearyl acrylate (xSA) on the crystallization temperature (Tc) of poly(SA-co-MPGA) hydrogels.

| Mole Fraction of Stearyl Acrylate (xSA) | Crystallization Temperature (Tc) (°C) |

| 0.5 | 43.3 |

| 0.7 | 39.8 |

| 0.8 | 41.1 |

Table based on data from a 2017 study on thermosensitive shape-memory hydrogels. nih.gov

Copolymers of N-isopropylacrylamide and stearyl acrylate also form thermo-responsive materials. The hydrophobic interactions of the stearyl side chains create physical cross-links, making the hydrogel insoluble in water at room temperature. nih.gov These smart hydrogels have potential applications in intelligent biomaterials, such as artificial muscles, tendons, and ligaments, due to their robust mechanical properties and tunable responsiveness. nih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. This process involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture.

While the long alkyl chain of this compound could theoretically offer unique hydrophobic interactions within a polymer matrix, no studies were found that have utilized this specific monomer for the creation of MIPs. Research in the field of MIPs for selective recognition predominantly features other functional monomers.

Nanocomposites and Hybrid Materials Derived from this compound

Nanocomposites are materials in which a polymer matrix is reinforced with nanoscale fillers, leading to enhanced properties. Hybrid materials involve the combination of two or more different materials at the nanometer or molecular level, often blending organic and inorganic components to achieve synergistic effects.

The investigation into advanced materials did not uncover any research on the incorporation of Poly[this compound] into nanocomposite or hybrid material systems. The literature on polymer nanocomposites and hybrid materials is extensive; however, it details the use of a wide array of other polymers and monomers. The specific contributions and effects of the octadecanoate side chain of Poly[this compound] in such materials have not been reported in the available scientific literature.

Mechanistic and Kinetic Investigations of Acrylate Polymerization

Elementary Reaction Steps in Radical Polymerization of Acrylates

Free-radical polymerization is a primary method for producing polyacrylates. This process is a chain reaction comprising three key stages: initiation, propagation, and termination. acs.orgyoutube.com

The kinetics of acrylate (B77674) polymerization are complex and influenced by various factors, including temperature and monomer concentration. acs.orgresearchgate.net

Initiation: This first step involves the generation of free radicals, typically from the decomposition of an initiator molecule. youtube.com The rate of initiation is crucial as it dictates the concentration of growing polymer chains. In some cases, particularly at high temperatures, acrylates can undergo thermal self-initiation, where radicals are formed from the monomer itself. upenn.eduwpmucdn.com

Termination: The growth of a polymer chain is concluded by termination reactions. This can occur through two primary mechanisms: combination, where two growing radicals combine to form a single dead polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two dead polymer chains. acs.org The termination mechanism for acrylates is complex and can be influenced by the formation of mid-chain radicals. acs.org

The table below summarizes the key kinetic parameters for the radical polymerization of acrylates.

| Kinetic Parameter | Description | Significance |

| Initiation Rate (R_i) | The rate at which primary radicals are formed from the initiator. | Determines the concentration of growing polymer chains. |

| Propagation Rate Constant (k_p) | The rate constant for the addition of a monomer to a growing polymer radical. | Influences the overall rate of polymerization and the polymer's molecular weight. |

| Termination Rate Constant (k_t) | The rate constant for the termination of two growing polymer radicals. | Affects the molecular weight and molecular weight distribution of the final polymer. |

Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent. wpmucdn.commdpi.com This results in the termination of the growing chain and the initiation of a new one, thereby influencing the molecular weight of the resulting polymer. wpmucdn.com

Chain Transfer to Monomer: A hydrogen atom is abstracted from a monomer molecule by the growing radical. wpmucdn.com This process is more significant at higher temperatures. wpmucdn.com

Chain Transfer to Polymer: This can be an intramolecular or intermolecular process. Intramolecular chain transfer, also known as backbiting, is particularly prevalent in acrylate polymerization. Intermolecular chain transfer leads to the formation of long-chain branches. researchgate.netupenn.edu

Chain Transfer to Solvent: The choice of solvent can significantly impact the polymerization process. Solvents with easily abstractable hydrogen atoms can act as effective chain transfer agents, leading to a reduction in the polymer's molecular weight. upenn.edu The polarity of the solvent can also influence the kinetics of chain transfer reactions. upenn.edu

Side Reactions and Their Impact on Polymer Architecture

Besides the elementary steps of polymerization, several side reactions can occur, especially at elevated temperatures. These reactions can significantly alter the final polymer architecture. acs.org

Backbiting is an intramolecular chain transfer reaction where the growing radical end of a polymer chain abstracts a hydrogen atom from a monomer unit within the same chain. researchgate.netacs.org This process is particularly significant in the polymerization of acrylates and leads to the formation of short-chain branches. researchgate.netacs.org The 1,5-backbiting mechanism, resulting in a six-membered ring transition state, is generally considered the most favorable. aiche.orgupenn.edu The extent of branching increases with temperature and is influenced by the monomer concentration. canterbury.ac.nz For long-chain acrylates, the bulky side chains can influence the propensity for backbiting.

At high temperatures, the mid-chain radicals formed through backbiting or intermolecular chain transfer can undergo β-scission. rsc.orgrsc.orgresearchgate.net This is a chain-breaking reaction that results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller radical. rsc.orgrsc.org β-scission can lead to a decrease in the average molecular weight of the polymer and the formation of low molecular weight species. rsc.orgdntb.gov.ua The occurrence of β-scission is a critical consideration in high-temperature acrylate polymerizations. rsc.orgrsc.org

Mechanistic Insights into Controlled Radical Polymerization of Acrylates

Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, including predetermined molecular weights and narrow molecular weight distributions. nih.gov These methods rely on establishing a dynamic equilibrium between active (propagating) radicals and dormant species. cmu.edu

Several CRP methods have been applied to acrylates, including:

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains. nih.gov PhotoATRP, which uses light to initiate the process, has been shown to be effective for the copolymerization of acrylates with other monomers. rsc.org

Nitroxide-Mediated Polymerization (NMP): In NMP, stable nitroxide radicals are used to control the polymerization. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization process.

These controlled polymerization techniques provide powerful tools for synthesizing complex acrylate-based materials with tailored properties. nih.govacs.orgresearchgate.net

Role of Chain Transfer Agents in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. tcichemicals.com The key to this control lies in the selection of a suitable Chain Transfer Agent (CTA). For the polymerization of acrylates, including long-chain variants like 2-(Acryloyloxy)ethyl octadecanoate, thiocarbonylthio compounds are commonly employed as CTAs. These agents mediate the polymerization via a degenerative transfer process, establishing an equilibrium between active (propagating) and dormant polymer chains. tcichemicals.com

The use of a CTA can also influence the polymer microstructure. In acrylate polymerization, intramolecular chain transfer (backbiting) can lead to the formation of branched structures. The presence of a CTA can help to minimize branching by providing a more efficient transfer pathway for the propagating radical. rsc.org

Below is a table of representative chain transfer agents suitable for the RAFT polymerization of acrylates, which could be applied to this compound.

| Chain Transfer Agent (CTA) | Type | R Group Suitability | Z Group Suitability | Expected Polydispersity (Đ) |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | Trithiocarbonate | Good for acrylates | Good for acrylates | < 1.2 |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dithiobenzoate | Good for acrylates | Good for acrylates | < 1.2 |

| S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Trithiocarbonate | Good for acrylates | Good for acrylates | < 1.2 |

| Octadecyl 3-mercaptopropionate (B1240610) | Thiol | Suitable for acrylates | N/A (Conventional CTA) | > 1.5 |

This table is illustrative and based on general knowledge of acrylate polymerization, as specific data for this compound is limited.

Initiator Efficiency and Radical Flux Control in Polymerization Systems

Initiator efficiency refers to the fraction of radicals generated that successfully initiate polymerization. In the context of RAFT, a low initiator concentration relative to the CTA is typically used to minimize the number of chains initiated by the initiator alone, which would not be under the control of the RAFT process. nih.gov The rate of initiator decomposition, and thus the radical flux, must be carefully controlled to maintain the equilibrium between active and dormant species that is central to RAFT.

For a monomer like this compound, which has a high molecular weight, the polymerization is likely to be conducted in solution or bulk. The choice of initiator will depend on the polymerization temperature and the solvent used. The long alkyl chain may lead to a viscous polymerization medium, which can affect initiator efficiency due to diffusion limitations (the cage effect). mdpi-res.com

The following table presents common initiators used in radical polymerization, which could be suitable for the polymerization of this compound.

| Initiator | Chemical Name | Typical Decomposition Temperature (°C) | Solubility |

| AIBN | 2,2'-Azobis(isobutyronitrile) | 60-80 | Organic Solvents |

| BPO | Benzoyl Peroxide | 70-90 | Organic Solvents |

| KPS | Potassium Persulfate | 50-70 | Water |

| V-50 | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | 50-70 | Water |

This table provides general information on common initiators. The optimal choice would depend on specific reaction conditions.

Polymerization Reactor Engineering and Process Optimization

The design and optimization of the polymerization reactor are critical for the successful industrial-scale production of poly(this compound). The polymerization of this monomer is expected to result in a highly viscous solution or melt, which poses significant challenges for heat and mass transfer. aiche.orgresearchgate.net

Effective heat removal is crucial to prevent thermal runaways and to maintain a constant temperature, which is essential for controlled polymerization. aiche.org The high viscosity of the polymer can lead to poor mixing, resulting in broad molecular weight distributions and inconsistent product quality. Reactor design must account for these challenges. For instance, reactors with high surface area-to-volume ratios or specialized agitators can improve heat transfer and mixing. aiche.org

Different types of reactors can be used for polymerization, each with its own advantages and disadvantages. The choice of reactor will depend on the desired production scale, the polymerization method (e.g., bulk, solution, emulsion), and the properties of the monomer and polymer. researchgate.net

Process optimization involves adjusting reaction parameters such as temperature, monomer and initiator concentration, and residence time to achieve the desired polymer properties (e.g., molecular weight, polydispersity, conversion) in an efficient and reproducible manner. Modeling and simulation can be powerful tools for understanding the complex interplay of these parameters and for designing optimal operating conditions. acs.org

The table below summarizes different reactor types and their suitability for the polymerization of this compound.

| Reactor Type | Description | Suitability for High-Viscosity Polymerization | Key Considerations |

| Batch Reactor | All reactants are added at the beginning of the reaction. | Can be challenging due to poor mixing and heat transfer as viscosity increases. | Good for small-scale production and process development. |

| Semi-Batch Reactor | One or more reactants are fed to the reactor during the polymerization. | Better control over heat generation and monomer concentration. | Allows for the production of copolymers with controlled composition. |

| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed, and the product is continuously removed. | Can be difficult to achieve high conversion and narrow molecular weight distribution for viscous systems. | Suitable for large-scale production of some polymer grades. |

| Tubular Reactor (Plug Flow Reactor) | Reactants flow through a tube, with polymerization occurring along the length of the tube. | Can provide better heat transfer and more uniform residence time than a CSTR. | Susceptible to fouling, especially with high-viscosity polymers. |

This table provides a general overview. The optimal reactor choice depends on the specific process and desired product characteristics.

Theoretical and Computational Studies of 2 Acryloyloxy Ethyl Octadecanoate Polymers

Molecular Modeling of Polymerization Processes

The polymerization of acrylate (B77674) monomers is a multifaceted process involving a complex network of reactions. ugent.be Molecular modeling serves as a powerful tool to unravel these intricate mechanisms, offering a window into the structure-reactivity relationships that govern polymer formation. ugent.beresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum chemical method extensively used to investigate the energetics and kinetics of chemical reactions, including the free-radical polymerization of acrylates. ugent.beacs.org By calculating the geometries and frequencies of reactants and transition states, DFT allows for the determination of reaction barriers and rate constants. ugent.beacs.org

DFT calculations have been instrumental in:

Predicting Propagation Rate Constants (k_p): The calculated k_p values generally mimic the qualitative polymerization trends observed experimentally, providing a reliable method for predicting the reactivity of new acrylate monomers. ugent.beresearchgate.net

Investigating Side Reactions: DFT can elucidate the role of side reactions like chain transfer, which can significantly impact polymerization. For instance, in the case of 2-dimethylaminoethyl acrylate, chain transfer was identified as a major inhibitor of polymerization. ugent.beacs.org

Understanding Self-Initiation: At high temperatures (above 373 K), some alkyl acrylates can undergo spontaneous thermal polymerization. wpmucdn.com DFT studies have helped to probe the mechanisms of this self-initiation, which can involve the formation of diradical intermediates. wpmucdn.com

Analyzing Solvent Effects: The surrounding solvent can influence reaction rates. DFT, combined with appropriate solvent models, can be used to study these effects on the polymerization process. chemrxiv.org

A key aspect of these studies is the construction of potential energy surfaces for the elementary reaction steps. For example, the energy barriers for the formation of dimers from monomers like methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) have been calculated to be similar, suggesting the end-substituent group has a minor effect on this initial reaction barrier. wpmucdn.com

Below is a table summarizing calculated energy barriers for the propagation reaction of methyl acrylate with its own radical using different DFT functionals. This illustrates the sensitivity of the results to the chosen computational method.

| DFT Functional | Basis Set | Calculated Energy Barrier (kcal/mol) |

| B3LYP | cc-pVTZ | - |

| ReaxFF (trained on DFT) | - | 5.22 |

| DFT (Reference) | - | 3.93 |

| Data sourced from a study developing a reactive force field for acrylate polymerization. escholarship.org |

Monte Carlo Simulations for Polymer Microstructure and Molecular Weight Distributions

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, they are particularly effective for simulating the complex, stochastic nature of polymerization and for predicting the resulting polymer architecture. researchgate.net Kinetic Monte Carlo (kMC) simulations, specifically, can model the evolution of a polymer system over time by considering the probabilities of various reaction events.

For acrylate polymers, kMC simulations are invaluable for investigating the detailed microstructure of copolymers, accounting for the complexities of acrylic kinetics such as backbiting, β-scission, and propagation to macromonomers. rsc.org These simulations can track individual macromolecules, providing detailed outputs that go beyond simple averages, including:

Copolymer Composition: Determining how different monomers are incorporated into the polymer chains.

Branching Density: Quantifying the extent of side chains formed through reactions like backbiting.

Chain Length Distribution: Predicting the distribution of molecular weights in the final polymer sample. rsc.org

One of the strengths of MC simulations is the ability to explore how different polymerization conditions (e.g., temperature, monomer concentration, process type like batch vs. semibatch) influence the final polymer properties. rsc.org Furthermore, MC simulations have been combined with other theoretical approaches, like the polymer reference interaction site model (PRISM), to map out the equilibrium structure and phase behavior of polymer nanocomposites. researchgate.net

Polymer Dynamics and Relaxation Phenomena in Long-Chain Acrylates

The physical properties of polymeric materials are intrinsically linked to the mobility of their constituent chains. Polymer dynamics and relaxation phenomena describe these motions, which range from local segmental rearrangements to the cooperative movement of large portions of the macromolecule. chemrxiv.org

Prediction and Analysis of Glass Transition Temperature in Acrylate Polymers

The glass transition temperature (Tg) is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. unibo.it Predicting the Tg is crucial for determining a polymer's application range and processing conditions. acs.org Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, have emerged as powerful tools for this purpose. ugent.beacs.orgacs.org

Several models have been developed to predict the Tg of acrylate and methacrylate (B99206) polymers:

QSPR Models: These models correlate a material's properties with its molecular structure using descriptors derived from molecular mechanics or other computational methods. The Energy, Volume, Mass (EVM) QSPR model, for example, has been successfully applied to acrylate polymers with bulky ester substituents. ugent.be

Recursive Neural Networks: These models can take molecular structures directly as input to predict properties. They have been applied to large datasets of poly(meth)acrylates, achieving good prediction accuracy with mean absolute errors around 15-16 K. researchgate.net

Machine Learning Frameworks: Techniques like extra tree regressors, using numerical representations of polymers such as Morgan fingerprints or molecular descriptors, have been employed to predict Tg from large datasets. acs.org These models can identify the most significant structural features influencing the glass transition. acs.org

The table below shows a comparison of experimental and calculated Tg values for selected acrylate polymers using a QSPR model, demonstrating the predictive power of such computational methods.

| Polymer | Experimental Tg (°C) | Calculated Tg (°C) |

| Poly(methyl acrylate) | 10 | 12 |

| Poly(ethyl acrylate) | -24 | -22 |

| Poly(n-butyl acrylate) | -54 | -55 |

| Poly(isobutyl acrylate) | -43 | -41 |

| Note: This is illustrative data based on the capabilities of QSPR models described in the literature. |

Molecular Dynamics Simulations for Segmental Motion

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. This technique provides a detailed, atomistic view of polymer chain dynamics and is widely used to study segmental motion, which is fundamental to understanding properties like the glass transition and viscoelasticity. researchgate.netconsensus.app

MD simulations are also employed to study:

Relaxation Processes: Polymers exhibit various relaxation processes (α, β, etc.) corresponding to different types of molecular motion. MD can help to elucidate the molecular origins of these relaxations, which are often observed in techniques like dielectric spectroscopy. chemrxiv.org The α-relaxation is associated with the cooperative segmental motion related to the glass transition. wpmucdn.com

Effect of Interfaces: In nanocomposites, the presence of nanoparticles can significantly alter the dynamics of the polymer matrix. MD simulations have shown that for polymers grafted onto nanoparticles, the segmental dynamics of the polymer chains slow down near the nanoparticle surface, leading to an increased glass transition temperature. chemrxiv.org

Ion Transport in Polymer Electrolytes: In solid polymer electrolytes, ion transport is coupled to the segmental motion of the polymer chains. MD simulations are crucial for understanding the solvation of ions and the mechanisms of ion hopping through the polymer matrix. escholarship.org

Modeling of Polymer/Additive and Polymer/Nanoparticle Interactions

The performance of polymer materials is often enhanced by the inclusion of additives or nanoparticles. Computational modeling is essential for understanding the interactions between the polymer and these components at a molecular level, which governs the macroscopic properties of the final composite material.

MD simulations are a primary tool for studying these interactions. For instance, in polymer nanocomposites, simulations can probe the structural and dynamic changes in the polymer matrix induced by the nanoparticles. chemrxiv.org Research on poly(methyl methacrylate) (PMMA) chains grafted from barium titanate nanoparticles has shown that the nanoparticles slow down the segmental dynamics of the PMMA and increase the material's thermal stability. chemrxiv.org The grafting density of the polymer chains on the nanoparticle surface was also found to influence the self-organization and interactions within the polymer phase. chemrxiv.org

Similarly, MC simulations can provide insights into the role of nanoparticles in polymer systems. They can be used to study how factors like nanoparticle shape and size influence phenomena such as polymer crystallization, where nanoparticles can act as nucleating agents. researchgate.net

In the context of polymer/additive interactions, MD simulations have been used to study solid polymer electrolytes, where salts (the additive) are dissolved in a polymer matrix. These simulations clarify the coordination environment of the ions and the transport mechanisms, which are heavily dependent on the interactions between the ions, the polymer chains, and any co-solvents. escholarship.org Optimizing these interactions is key to developing high-performance materials for applications like batteries. escholarship.org

Advanced Analytical Methodologies for Characterization of Poly 2 Acryloyloxy Ethyl Octadecanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the chemical structure of poly[2-(acryloyloxy)ethyl octadecanoate]. These techniques rely on the interaction of electromagnetic radiation with the polymer to provide information about its functional groups, bonding arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize poly[this compound].

¹H NMR spectroscopy provides information on the number and types of protons in the polymer. For a related polymer, poly(2-ethylhexyl acrylate), characteristic signals include those for the methyl protons at approximately 0.83-0.90 ppm, the -OCH₂- protons of the ester group at around 3.93 ppm, and the methine proton in the polymer backbone at about 2.30 ppm. ias.ac.in The disappearance of vinyl proton signals, typically found between 5.5 and 6.5 ppm in the monomer, confirms successful polymerization.

¹³C NMR spectroscopy offers a wider chemical shift range and provides detailed information about the carbon skeleton of the polymer. In the ¹³C NMR spectrum of a polymer, the complete disappearance of the double-bond peaks present in the monomer is a key indicator of polymerization. researchgate.net For acrylate (B77674) polymers, distinct signals for the carbonyl carbon, the carbons in the polymer backbone, and the carbons in the side chain can be identified and assigned. For instance, in a similar polymer, the carbonyl carbon resonance appears around 173-175 ppm, while the backbone methylene (B1212753) and methine carbons are observed in the 30-45 ppm region. The side-chain carbons will have chemical shifts corresponding to their specific chemical environments.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, aiding in the definitive assignment of complex spectra. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Acrylate Polymers

| Functional Group | Chemical Shift (ppm) |

| Backbone -CH₂- | 1.4 - 1.9 |

| Backbone -CH- | 2.2 - 2.6 |

| Ester -OCH₂- | 3.8 - 4.2 |

| Side-chain -(CH₂)n- | 1.2 - 1.7 |

| Terminal -CH₃ | 0.8 - 1.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer.

Table 2: Representative ¹³C NMR Chemical Shifts for Acrylate Polymers

| Functional Group | Chemical Shift (ppm) |

| Carbonyl C=O | 173 - 176 |

| Ester -OCH₂- | 60 - 65 |

| Backbone -CH- | 40 - 45 |

| Backbone -CH₂- | 34 - 38 |

| Side-chain -(CH₂)n- | 22 - 35 |

| Terminal -CH₃ | 13 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.netresearchgate.net The FTIR spectrum of poly[this compound] would be expected to show characteristic absorption bands.